N-Acetylloline Hydrochloride
Description
Properties
CAS No. |
3148-41-2 |
|---|---|
Molecular Formula |
C₁₀H₁₆N₂O₂ .HCl |
Molecular Weight |
196.253646 |
Synonyms |
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methyl-acetamide monohydrochloride; N-Acetylfestucine Hydrochloride; N-Acetylloline Hydrochloride; |
Origin of Product |
United States |
Biological Origin and Symbiotic Relationships
Fungal Endophyte Association with Cool-Season Grasses
The synthesis of N-Acetylloline is intrinsically linked to the presence of endophytic fungi that reside within the intercellular spaces of host grasses. wikipedia.org These fungi, belonging to the genus Epichloë, establish a mutualistic relationship with the grass, where the fungus provides protective alkaloids, and the plant provides nutrients and a means of propagation via its seeds. wikipedia.orgnih.gov This association is critical for the production of the entire class of loline (B1675033) alkaloids. usda.gov
The production of loline alkaloids is a hallmark of infection by fungi from the genus Epichloë. researchgate.net This genus now includes species that were formerly classified under the anamorphic (asexual) genus Neotyphodium. wikipedia.orgmdpi.com Specific species and strains are known to produce a variety of loline alkaloids, with the profile of these compounds varying between different fungus-host combinations. researchgate.netscispace.com
For instance, Neotyphodium coenophialum (now considered a hybrid species of Epichloë) in tall fescue is a well-studied association that consistently produces high levels of loline alkaloids, including N-Acetylloline and N-Formylloline. apsnet.orgresearchgate.net Similarly, Neotyphodium uncinatum in meadow fescue is known to produce these compounds. wikipedia.orgscispace.com Studies have shown that the specific endophyte strain is a primary determinant of whether loline alkaloids are produced and in what quantities. researchgate.net For example, research on different Neotyphodium endophytes artificially introduced into 'Kentucky 31' tall fescue revealed significant variation in N-Acetylloline production among different fungal strains. scispace.com
N-Acetylloline Hydrochloride is predominantly found in cool-season grasses (subfamily Poöideae) that host Epichloë endophytes. nih.gov The primary host genera include Festuca (fescues) and Lolium (ryegrasses). wvu.edu
Key host species include:
Tall Fescue (Festuca arundinacea or Lolium arundinaceum): This is one of the most common hosts where N-Acetylloline is found in high concentrations, often alongside N-Formylloline. researchgate.netscispace.comresearchgate.net
Meadow Fescue (Festuca pratensis or Lolium pratense): This grass also forms symbiotic relationships with loline-producing endophytes, resulting in the accumulation of N-Acetylloline. wikipedia.orgscispace.comwvu.edu
Perennial Ryegrass (Lolium perenne): While more commonly associated with other alkaloids like lolitrem B and peramine, some endophyte-host combinations in perennial ryegrass can produce loline alkaloids, including N-Acetylloline, particularly under certain environmental conditions like elevated temperatures. researchgate.netwvu.edu
The host plant plays a crucial role in determining the final profile of loline alkaloids. An endophyte that produces a certain set of lolines in one host species may produce a different profile when transferred to another. plos.orgresearchgate.net For example, the endophyte strain AR501 was found to induce the production of N-Acetylloline in meadow fescue but not in perennial ryegrass. scispace.com
| Endophyte Strain | Taxon | N-Formyl loline (NFL) (µg/g) | N-Acetyl loline (NAL) (µg/g) | N-Acetyl norloline (B1595202) (NANL) (µg/g) |
|---|---|---|---|---|
| Wild type N. coenophialum | N/A | 1043 | 351 | 91 |
| AR501 | FaTG-3 | 177 | 68 | 0 |
| AR512 | N. coenophialum | 484 | 409 | 28 |
| AR513 | N. coenophialum | 929 | 969 | 88 |
| AR542 | N. coenophialum | 0 | 0 | 260 |
Data adapted from a 1999 study on loline alkaloid production. scispace.com FaTG-3 refers to Festuca arundinacea taxonomic grouping 3.
Role of Symbiosis in Loline Alkaloid Production
The symbiotic relationship is not merely a case of the fungus producing a compound within the plant; it is a collaborative biochemical process. plos.org While the core structure of the loline alkaloid is synthesized by the fungal endophyte through a series of enzymatic steps encoded by a cluster of genes known as the LOL gene cluster, the host plant is directly involved in the chemical diversification of these alkaloids. plos.orgusda.gov
Research has demonstrated that the final step in the formation of N-Acetylloline—the acetylation of the precursor, loline—is catalyzed by an acetyltransferase enzyme that originates from the host plant, not the fungus. plos.orgresearchgate.net When asymbiotic meadow fescue plants were supplied with loline, they were able to produce N-Acetylloline, confirming the plant's role in this conversion. plos.org This highlights a sophisticated level of metabolic integration between the symbionts, where both fungus and plant contribute enzymes necessary for the final alkaloid profile observed in the infected grass. plos.org The presence and concentration of N-Acetylloline are therefore dependent on both the fungal genotype's ability to produce loline and the host plant's enzymatic capacity to acetylate it. plos.orgresearchgate.net
| Endophyte Strain | Taxon | N-Formyl loline (NFL) (µg/g) | N-Acetyl loline (NAL) (µg/g) | N-Acetyl norloline (NANL) (µg/g) |
|---|---|---|---|---|
| Wild type N. uncinatum | N/A | 909 | 329 | 284 |
| AR501 | FaTG-3 | 1341 | 383 | 138 |
| AR506 | FaTG-3 | 1208 | 419 | 122 |
| AR512 | N. coenophialum | 131 | 56 | Trace |
| AR548 | N. coenophialum | 2246 | 856 | 451 |
Data adapted from a 1999 study on loline alkaloid production. scispace.com FaTG-3 refers to Festuca arundinacea taxonomic grouping 3.
Biosynthetic Pathways and Genetic Regulation
Precursor Assimilation and Initial Biosynthetic Steps
The journey to N-Acetylloline Hydrochloride begins with the assimilation of two fundamental building blocks derived from primary metabolism: the amino acids L-proline and L-homoserine. wikipedia.orgnih.gov These precursors undergo a series of condensation and cyclization reactions to form the foundational pyrrolizidine (B1209537) core.
Isotopic labeling studies have unequivocally demonstrated that the biosynthesis of the loline (B1675033) alkaloid skeleton is fundamentally derived from L-proline and L-homoserine. nih.govnih.gov Specifically, the B-ring of the pyrrolizidine structure, including carbons C5 through C8 and the ring nitrogen, originates from L-proline. nih.gov The A-ring, encompassing carbons C1 to C3 and the primary amino group at C1, is derived from L-homoserine. nih.gov This initial condensation step is a critical juncture, committing these amino acids to the specialized secondary metabolic pathway of loline alkaloid synthesis. The incorporation of L-homoserine is thought to proceed through a novel N-C bond-forming gamma-substitution reaction, rather than via intermediates like aspartyl semialdehyde or S-adenosylmethionine. nih.gov
The first committed step in the biosynthesis is the condensation of L-proline and L-homoserine, a reaction catalyzed by a pyridoxal-phosphate (PLP)-dependent enzyme. wikipedia.orgnih.gov This enzymatic reaction links the γ-carbon of homoserine to the secondary amine of proline, yielding the first key intermediate, N-(3-amino-3-carboxy)propylproline (NACPP). wikipedia.orguky.edu Following the formation of NACPP, the pathway proceeds through a series of cyclization and decarboxylation events to forge the bicyclic pyrrolizidine ring structure. wikipedia.org Research has identified exo-1-aminopyrrolizidine as a subsequent intermediate, indicating that the core ring system is established before further modifications occur. nih.govuky.edu
Enzymatic Steps and Key Intermediate Compounds
The formation of the mature loline alkaloid structure from the initial pyrrolizidine ring is a testament to the catalytic prowess of a dedicated suite of enzymes encoded by the LOL gene cluster. These enzymes are responsible for the hallmark ether bridge formation and the subsequent diversification of the loline scaffold.
Following the initial condensation to form NACPP, the pathway involves sequential PLP-enzyme-catalyzed and oxidative decarboxylations of the carboxyl groups from the homoserine and proline moieties, respectively. wikipedia.org These steps are followed by cyclization to yield the fundamental pyrrolizidine core. wikipedia.org The genes within the LOL cluster, such as lolC, lolD, and lolT, are predicted to encode PLP-dependent enzymes that likely catalyze these crucial early steps in the formation of the bicyclic ring system. nih.gov
A defining feature of the loline alkaloids is the presence of a strained ether bridge connecting carbons C2 and C7. wikipedia.orgnih.gov The formation of this bridge is a remarkable feat of biocatalysis, executed by the non-heme iron oxygenase, LolO. nih.govnih.govnih.gov This enzyme is solely responsible for the four-electron oxidation required to install the ether linkage. nih.govacs.org The substrate for LolO is exo-1-acetamidopyrrolizidine (AcAP). nih.govnih.gov The reaction proceeds in two distinct steps: first, LolO catalyzes the hydroxylation of C2 of AcAP to form 2-endo-hydroxy-AcAP. nih.govresearchgate.net In the second step, LolO facilitates the coupling of the newly introduced hydroxyl group's oxygen atom to C7, thereby closing the ether bridge and forming N-acetylnorloline (NANL). nih.govresearchgate.net Kinetic and spectroscopic analyses have confirmed that LolO utilizes a ferryl intermediate to abstract hydrogen atoms from C2 and C7 in a sequential manner, with both C-O bonds being formed with retention of configuration. acs.org
N-acetylnorloline (NANL) is the first fully cyclized loline alkaloid and serves as the branching point for the diversification of this alkaloid family. plos.orgnih.gov A series of tailoring enzymes, also encoded by the LOL gene cluster, modify the 1-amino group to produce a variety of loline derivatives. The enzyme LolN, a predicted N-acetamidase, catalyzes the deacetylation of NANL to yield norloline (B1595202). plos.orgnih.gov Subsequently, the methyltransferase LolM is responsible for the serial methylation of norloline, first to loline and then to N-methylloline. plos.orgnih.gov Further oxidation of N-methylloline to N-formylloline is carried out by the cytochrome P450 monooxygenase, LolP. nih.govplos.org The formation of N-acetylloline itself is an interesting case of metabolic interplay between the fungus and its host plant. While the fungal endophyte possesses the machinery for the core loline synthesis, evidence suggests that the final acetylation of loline to N-acetylloline can be catalyzed by an acetyltransferase from the host plant. plos.orgnih.govresearchgate.net
The coordinated action of these enzymes, regulated at the genetic level through the LOL gene cluster, allows for the efficient and controlled production of this compound and its related compounds. The expression of LOL genes is tightly correlated with loline alkaloid accumulation, with gene expression preceding detectable alkaloid production. nih.gov This intricate biosynthetic machinery highlights the sophisticated chemical ecology of the endophyte-grass symbiosis.
Functional Characterization of Fungal Enzymes (e.g., LolN, LolM, LolP)
The chemical diversity of loline alkaloids is largely orchestrated by a suite of fungal enzymes encoded within the LOL gene cluster. Through a combination of isotopic labeling, gene knockout studies, and heterologous expression, the specific functions of several key enzymes in the diversification of the loline scaffold have been elucidated.
LolN, an N-acetamidase, is responsible for the deacetylation of N-acetylnorloline (NANL), the first fully cyclized loline alkaloid. plos.org This enzymatic step is critical as it produces norloline, a key intermediate that can be further modified. Bioinformatic analyses initially predicted LolN to be an acetamidase. nih.gov This hypothesis was confirmed through gene knockout experiments. Fungal strains with a disrupted lolN gene (along with lolM) were unable to produce downstream loline variants like N-formylloline (NFL) and N-acetylloline (NAL), and instead accumulated NANL. nih.govnih.gov Complementation of these knockout mutants with functional copies of lolN and lolM restored the production of NFL and NAL, confirming the essential role of LolN in the pathway from NANL to other lolines. nih.gov
LolM, a methyltransferase, catalyzes the sequential methylation of the primary amine of norloline. plos.org Its function was first suggested by bioinformatic analysis. nih.gov Heterologous expression of lolM in yeast confirmed its role as an N-methyltransferase, successfully converting norloline to loline and subsequently to N-methylloline (NML). plos.orgnih.gov This dual methylation activity highlights the efficiency of the biosynthetic pathway. The involvement of LolM is crucial for producing the precursors to more complex lolines. researchgate.net
LolP, a cytochrome P450 monooxygenase, is responsible for the conversion of N-methylloline to N-formylloline (NFL). plos.orgnih.gov This oxidative step adds another layer of chemical diversity to the loline alkaloids. The function of LolP has been confirmed through genetic and biochemical studies, which have shown that its activity is essential for the production of NFL, a common and abundant loline in many grass-endophyte symbioses. wikipedia.org
The interplay of these enzymes—a deacetylase (LolN), a methyltransferase (LolM), and a cytochrome P450 (LolP)—allows the fungus to generate a range of loline alkaloids from the initial precursor, N-acetylnorloline. nih.gov The presence or absence of functional copies of these genes ultimately determines the specific profile of loline alkaloids produced by a particular fungal endophyte. researchgate.netfigshare.com
Identification and Role of Plant Enzymes in Alkaloid Modification (e.g., Plant Acetyltransferase)
While the core biosynthesis of loline alkaloids is governed by fungal enzymes, the host plant can also contribute to their chemical diversification. A notable example of this symbiotic collaboration is the formation of N-acetylloline (NAL) from loline, a reaction catalyzed by a plant-derived acetyltransferase. plos.orgnih.gov
The involvement of a plant enzyme was first suspected based on observations that the accumulation of NAL varied in different host plants infected with the same fungal endophyte strain. plos.org For instance, some symbiota containing the endophyte Epichloë siegelii produced NAL, while others did not. plos.org This suggested that a host-specific factor was responsible for the acetylation of loline.
To test this hypothesis, exogenous loline was supplied to asymbiotic meadow fescue (Lolium pratense) and perennial ryegrass (Lolium perenne). plos.org NAL was detected in the meadow fescue extracts but not in the perennial ryegrass, strongly indicating that meadow fescue possesses an acetyltransferase capable of converting loline to NAL. plos.org This finding was significant as it demonstrated a direct role for the host plant in modifying a fungal secondary metabolite. The presence or absence of this plant acetyltransferase activity adds a layer of chemotypic complexity to the grass-endophyte interaction, influencing the final profile of loline alkaloids present in the symbiotic tissues. researchgate.net
Genetic Architecture of Biosynthesis
The genes responsible for the biosynthesis of loline alkaloids are organized in clusters within the fungal genome. This clustered arrangement facilitates the coordinated regulation of the biosynthetic pathway.
Organization and Structure of LOL Gene Clusters (LOL-1, LOL-2)
In the fungal symbiont Neotyphodium uncinatum, the genes for loline alkaloid biosynthesis are found in two homologous gene clusters, designated LOL-1 and LOL-2. nih.gov The LOL-1 cluster spans a 25-kb region and contains nine genes arranged in a specific order: lolF-1, lolC-1, lolD-1, lolO-1, lolA-1, lolU-1, lolP-1, lolT-1, and lolE-1. nih.govacs.org The LOL-2 cluster contains homologs of lolC through lolE in the same order and orientation. nih.gov The organization of the LOL-1 cluster is notable for its four pairs of divergently transcribed genes, with lolD being the only unpaired gene. nih.gov The presence of multiple LOL gene clusters is not uncommon in hybrid Epichloë species, where clusters may be inherited from different ancestral species. researchgate.net The loci for loline alkaloids, like those for other fungal alkaloids such as ergot alkaloids and indole-diterpenes, are often found in subtelomeric regions of the chromosome, which are known for being rich in repetitive AT sequences. nih.gov
Identification and Characterization of Biosynthesis Genes (e.g., lolC, lolF, lolD, lolO, lolA, lolU, lolP, lolT, lolE)
The functions of the individual lol genes have been inferred through sequence similarities to known enzymes and, in some cases, confirmed through functional studies. nih.govnih.gov
| Gene | Predicted Function/Role | Evidence |
| lolC | Condensation of L-proline and L-homoserine (first step in biosynthesis) | Predicted to possess a PLP cofactor; RNA interference (RNAi) of lolC significantly decreased loline accumulation. wikipedia.orgnih.gov |
| lolF | Redox reactions | Predicted based on sequence similarity. nih.gov |
| lolD | PLP-dependent enzyme acting on primary amine substrates | Predicted based on sequence similarity. nih.gov |
| lolO | Iron- and 2-oxoglutarate-dependent oxygenase; installs the ether bridge | Accumulation of the precursor AcAP in the absence of LolO; in vitro conversion of AcAP to NANL by recombinant LolO. nih.govacs.org |
| lolA | Likely binds amino acids | Predicted based on sequence similarity. nih.gov |
| lolU | Possible regulatory protein | Contains a predicted DNA-binding site signature. nih.gov |
| lolP | Cytochrome P450 monooxygenase; converts N-methylloline to N-formylloline | Confirmed through functional characterization. plos.orgnih.govwikipedia.org |
| lolT | PLP-dependent enzyme acting on primary amine substrates | Predicted based on sequence similarity. nih.gov |
| lolE | Redox reactions | Predicted based on sequence similarity; a functional knockout did not affect the loline profile, so its specific role remains unassigned. nih.govacs.org |
Transcriptional Regulation and Expression Patterns of Loline Genes
The expression of the LOL genes is tightly regulated and coordinated with the production of loline alkaloids. nih.gov In cultures of Neotyphodium uncinatum, the expression of all nine LOL genes follows a similar temporal pattern. nih.gov Gene expression begins before loline alkaloids are detectable, increases as the alkaloids accumulate, and then declines as the alkaloid concentration plateaus. nih.gov This coordinated expression suggests a common regulatory mechanism.
Hierarchical cluster analysis of gene expression profiles revealed three pairs of genes with particularly tight co-regulation: lolA and lolC, lolO and lolD, and lolT and lolE. nih.gov Interestingly, the expression timing of these pairs appears to correlate with their putative roles in the biosynthetic pathway, with lolA and lolC (involved in early steps) being expressed earlier, and lolT and lolE being expressed later. nih.gov The presence of several common transcriptional binding sites in the upstream regions of the LOL genes further supports the idea of a coordinated regulatory network. nih.gov This regulation allows the fungus to efficiently control the production of these metabolically expensive defensive compounds.
Molecular Genetic Approaches for Pathway Elucidation (e.g., RNA Interference, Gene Knockouts, Heterologous Expression)
A variety of molecular genetic techniques have been instrumental in deciphering the loline alkaloid biosynthetic pathway. nih.gov These approaches allow researchers to establish direct links between specific genes and their functions.
RNA interference (RNAi) has been used to silence the expression of specific lol genes. nih.govnih.gov For example, the introduction of an RNAi construct for lolC-2 into N. uncinatum resulted in a significant decrease in lolC expression and a corresponding reduction in loline alkaloid accumulation. nih.gov This provided strong evidence for the involvement of lolC in the biosynthetic pathway.
Gene knockouts , which involve the targeted deletion or disruption of a gene, have also been a powerful tool. A double knockout of lolN and lolM halted the biosynthetic pathway at N-acetylnorloline, demonstrating the essential roles of these enzymes in the subsequent deacetylation and methylation steps. nih.gov The phenotype of the knockout could be rescued by reintroducing functional copies of the genes, confirming their specific functions. nih.gov
Chemical Ecology and Biological Functions
Role in Plant Defense Against Herbivorous Insects
The presence of N-acetylloline in grasses is a key component of their defense strategy against a wide array of insect herbivores. These alkaloids are not typically found in endophyte-free plants, and their production confers a significant survival advantage to the host grass by deterring insect feeding and reducing pest populations. grassland.org.nz
N-acetylloline, along with other loline (B1675033) alkaloids, exhibits potent insecticidal and insect-deterrent properties. wikipedia.org The primary mode of action is through both contact and ingestion. nih.gov Studies have demonstrated that extracts from endophyte-infected grasses containing N-acetylloline can effectively dissuade insects from feeding. researchgate.net This feeding deterrence is a crucial first line of defense, as it limits the amount of damage an insect can inflict on the plant. In addition to deterrence, N-acetylloline also possesses direct insecticidal activity, leading to mortality in susceptible insect species. The LC50 values of grass seed extracts containing N-formylloline or N-acetylloline are reported to be in the range of 1-20 μg/ml for aphids and milkweed bugs. wikipedia.org
It is important to note that the bioactivity can vary between different loline derivatives and the specific form of the compound. For instance, one study found that while N-formylloline and N-acetylloline showed toxicity to horn fly larvae, loline hydrochloride was not found to be active. nih.gov This highlights the importance of the chemical structure in determining the insecticidal efficacy.
The protective effects of N-acetylloline and other loline alkaloids extend to a broad spectrum of insect species across several orders. This wide range of activity underscores their importance in the ecological fitness of the host plants.
Susceptible insect orders and species include:
Hemiptera: This order includes many common agricultural pests such as aphids. The bird cherry-oat aphid (Rhopalosiphum padi) and the greenbug (Schizaphis graminum) have shown susceptibility to loline alkaloids. wikipedia.orgresearchgate.net The large milkweed bug (Oncopeltus fasciatus) is another hemipteran species affected by these compounds. wikipedia.org
Coleoptera: Beetles are also susceptible to the effects of loline alkaloids.
Hymenoptera: This order, which includes ants, bees, and wasps, also contains species that are deterred or harmed by loline alkaloids.
Lepidoptera: The larvae of moths and butterflies can be negatively impacted by the presence of these compounds in their food source.
Blattodea: The American cockroach (Periplaneta americana) is another insect species that has been shown to be susceptible to loline alkaloids. wikipedia.org
The following interactive table summarizes the insect orders and representative species that are susceptible to loline alkaloids, including N-acetylloline.
| Order | Representative Species |
| Hemiptera | Bird cherry-oat aphid (Rhopalosiphum padi) |
| Greenbug (Schizaphis graminum) | |
| Large milkweed bug (Oncopeltus fasciatus) | |
| Coleoptera | Various beetle species |
| Hymenoptera | Various ant, bee, and wasp species |
| Lepidoptera | Various moth and butterfly larvae |
| Blattodea | American cockroach (Periplaneta americana) |
Feeding Deterrence: One of the most significant effects is the strong feeding deterrent activity. researchgate.net Insects will often avoid feeding on plants containing loline alkaloids, thereby minimizing damage to the plant. wikipedia.org This avoidance behavior is a key component of the plant's defense mechanism.
Oviposition Reduction: While not as extensively documented as feeding deterrence, some studies suggest that the presence of loline alkaloids can also deter female insects from laying their eggs on host plants, further reducing the potential for future herbivory.
Development Impairment: For insects that do ingest N-acetylloline, sublethal doses can lead to significant impairment of their development and fecundity. wikipedia.org This can manifest as reduced growth rates, incomplete molting, and a decrease in the number of offspring produced by surviving adults.
Mortality: At sufficient concentrations, N-acetylloline is lethal to a wide range of insects. wikipedia.org The toxic effects can result from both topical exposure and ingestion of the compound.
The following interactive table provides a summary of the observed behavioral and physiological responses of insects to N-acetylloline.
| Response | Description |
| Feeding Deterrence | Insects actively avoid consuming plant tissues containing the alkaloid. |
| Oviposition Reduction | Female insects are less likely to lay eggs on plants containing the alkaloid. |
| Development Impairment | Larval development is slowed, and fecundity in adults is reduced. |
| Mortality | The alkaloid is toxic at sufficient concentrations, leading to insect death. |
The precise molecular mechanisms underlying the insecticidal and deterrent actions of N-acetylloline are not yet fully elucidated. wikipedia.org However, the observed symptoms in affected insects, such as uncoordinated movements and paralysis, strongly suggest a neurotoxic mode of action. nih.gov
It is hypothesized that loline alkaloids interfere with neurotransmission in the insect central nervous system. The primary targets of many neurotoxic insecticides are receptors for key neurotransmitters such as acetylcholine (B1216132) and gamma-aminobutyric acid (GABA). nih.govmdpi.com While there is no definitive evidence directly linking N-acetylloline to these specific receptors, the observed physiological effects are consistent with the disruption of normal nerve function. One study noted that loline has no documented affinity for a variety of central nervous system receptors, suggesting that the mode of action may be complex or involve novel targets. nih.gov Further research is needed to identify the specific molecular targets of N-acetylloline and to fully understand its neurotoxic effects on insects.
Interactions with Other Organisms in the Ecosystem
The biological activities of N-acetylloline are not limited to insects. These alkaloids also play a role in mediating interactions with other organisms in the soil and plant ecosystem, including plant-parasitic nematodes.
Plant-parasitic nematodes are significant agricultural pests that can cause substantial damage to crops. The presence of loline alkaloids, including N-acetylloline, in the roots and surrounding soil of endophyte-infected grasses can contribute to the suppression of nematode populations.
Research has shown that a combination of N-acetylloline (NAL) and N-formylloline (NFL) can be nematicidal to the plant-parasitic nematode Pratylenchus scribneri at concentrations of 100 and 250 µg/mL. nih.gov The effects of loline alkaloids on nematodes can manifest in several ways:
Repellency: At lower concentrations, loline alkaloids may act as repellents, deterring nematodes from approaching and feeding on plant roots. Interestingly, at very low concentrations, N-formylloline has been observed to act as a chemoattractant for P. scribneri. wikipedia.org
Direct Mortality: At higher concentrations, loline alkaloids are directly toxic to nematodes, leading to their death. nih.gov This nematicidal activity is a key factor in the protective benefits conferred by the endophyte to the host plant.
The study of the effects of N-acetylloline and other loline alkaloids on plant-parasitic nematodes is an active area of research, with the potential for developing new, biologically-based strategies for nematode management in agriculture.
Multitrophic Interactions Involving Insect Parasitoids
N-Acetylloline, as a member of the loline alkaloid family, functions as a potent insecticidal and insect-deterrent compound. wikipedia.org Its primary impact is on herbivorous insects that feed on endophyte-infected grasses. This interaction forms the basis of a multitrophic system, where the effects of the alkaloid cascade up the food chain from the plant (first trophic level) to the herbivore (second trophic level) and subsequently to the herbivore's natural enemies, such as insect parasitoids (third trophic level). wikipedia.org
The primary mechanism by which N-Acetylloline influences parasitoids is indirect. By intoxicating or killing the herbivorous host, or by deterring it from feeding, the alkaloid can reduce the availability and quality of hosts for parasitoid wasps. researchgate.net This can negatively impact the parasitoid population that relies on that specific herbivore. For instance, lolines are known to be active against a broad range of insects, including aphids. nih.gov A reduction in aphid populations due to loline consumption directly limits the resources for aphid-specific parasitoids.
Conversely, from the plant's perspective, this chemical defense reduces the need for "calling for help." Plants under herbivore attack often release herbivore-induced plant volatiles (HIPVs) to attract natural enemies like parasitoids as an indirect defense mechanism. nih.gov By effectively controlling herbivores directly with compounds like N-Acetylloline, the plant may lessen its reliance on this third trophic level for its defense.
Evaluation of N-Acetylloline Hydrochloride's Antifungal Activity
The role of endophyte-produced alkaloids in protecting host grasses from various stressors has led to investigations into their potential antimicrobial properties. However, studies evaluating the direct antifungal activity of specific loline alkaloids, including N-Acetylloline, have yielded negative results.
Research involving in vitro disk diffusion assays tested several purified endophyte-derived compounds against a panel of pathogenic fungi. In these assays, N-Acetylloline and N-Formylloline did not exhibit any observable antifungal activity. nih.gov This suggests that while the fungal endophyte as a whole may confer disease resistance to its host plant, this particular benefit is likely not mediated by loline alkaloids. nih.gov The observed antifungal properties of some endophyte-grass associations are thought to stem from other, yet-to-be-defined metabolites produced by the fungus. nih.gov
The table below summarizes the findings of these evaluations.
| Compound Tested | Fungal Pathogen | Result |
| N-Acetylloline | Colletotrichum graminicola | No Bioactivity Observed |
| N-Acetylloline | Limonomyces roseipellis | No Bioactivity Observed |
| N-Acetylloline | Ceratobasidium cereale | No Bioactivity Observed |
| N-Acetylloline | Rhizoctonia zeae | No Bioactivity Observed |
| N-Formylloline | Colletotrichum graminicola | No Bioactivity Observed |
| N-Formylloline | Limonomyces roseipellis | No Bioactivity Observed |
| N-Formylloline | Ceratobasidium cereale | No Bioactivity Observed |
| N-Formylloline | Rhizoctonia zeae | No Bioactivity Observed |
These findings indicate that this compound's primary ecological role is centered on anti-herbivore defense rather than direct antifungal action.
Contribution to Host Plant Fitness and Abiotic Stress Tolerance
The symbiotic relationship between grasses and Epichloë endophytes, which produce loline alkaloids, is frequently associated with enhanced host plant fitness, particularly under conditions of abiotic stress such as drought. wikipedia.orgnih.gov The presence of the endophyte and its chemical products is thought to improve the plant's ability to withstand and recover from limited water availability.
However, it is important to note that some research suggests these benefits have not always been substantiated under natural field conditions, indicating a complex interaction between the plant, fungus, and the specific environment. wikipedia.org
Regarding spatial competition, loline alkaloids have been suggested to play a role, potentially through allelopathy, which is the inhibition of growth in competing plant species. wikipedia.org This could provide the host grass with a competitive advantage in establishing itself and acquiring resources. As with drought tolerance, this effect is considered a possible, but not universally proven, benefit of the loline alkaloids. wikipedia.org
The table below summarizes observed benefits in grasses infected with loline-producing endophytes under drought conditions.
| Host Species | Endophyte Status | Observed Effect under Drought Stress |
| Tall Fescue (Festuca arundinacea) | Infected (E+) | Higher forage production, survival, and recovery rate compared to E- plants. nih.gov |
| Drunken Horse Grass (Achnatherum inebrians) | Infected (E+) | Promoted photosynthesis and biomass accumulation vs. E- plants. mdpi.com |
| Meadow Fescue (Festuca pratensis) | Infected (E+) | Endophyte-infected plants produced more tillers than E- plants. researchgate.net |
Influence of Environmental Cues on Alkaloid Biosynthesis
The production of N-Acetylloline and other loline alkaloids is not static; it is dynamically influenced by a range of environmental cues, including mechanical damage and seasonal shifts. This regulation allows the host plant to deploy its chemical defenses when they are most needed.
Mechanical Wounding: Herbivory is a form of mechanical wounding that can induce or increase the production of defensive compounds in plants. nih.govfrontiersin.org This response is a well-documented defense strategy. While specific data on the induction of N-Acetylloline by wounding is sparse, the general principle applies to loline alkaloids as a group. Simulated herbivory, such as clipping, has been shown to lead to higher concentrations of lolines in the regrowth of several grass-endophyte symbiota, suggesting that the plant and its symbiont can mount a heightened chemical defense in response to damage.
Seasonal Variation: Loline alkaloid concentrations, including N-Acetylloline, exhibit significant seasonal fluctuations, and their distribution within the plant also changes throughout the year. Research on meadow fescue (Festuca pratensis) infected with Neotyphodium uncinatum provides a clear picture of this variation. publish.csiro.auresearchgate.net
Concentrations are often highest during the summer months when insect pressure is typically greatest. For example, maximum shoot loline concentrations have been recorded in summer. publish.csiro.au In contrast, root concentrations can be substantially higher in late autumn, suggesting a translocation of alkaloids from shoots to roots as the plant prepares for winter dormancy. publish.csiro.aupublish.csiro.au Generally, the relative abundance of the different loline derivatives remains consistent, with N-Formylloline (NFL) being the most concentrated, followed by N-Acetylloline (NAL), and then N-Acetyl norloline (B1595202) (NANL). publish.csiro.au
The following table details the seasonal concentration of N-Acetylloline (NAL) and other lolines in different tissues of meadow fescue.
| Plant Tissue | Season | N-Formylloline (NFL) (µg/g) | N-Acetylloline (NAL) (µg/g) | N-Acetyl norloline (NANL) (µg/g) |
| Shoot | Early Summer | ~1500 - 2500 | ~200 - 300 | ~50 - 150 |
| Shoot | Early Autumn | ~1000 - 1800 | ~150 - 250 | ~50 - 100 |
| Shoot | Late Autumn | ~500 - 1000 | ~100 - 200 | ~25 - 75 |
| Root | Late Spring | ~100 - 200 | ~25 - 50 | ~5 - 20 |
| Root | Early Autumn | ~150 - 250 | ~30 - 60 | ~10 - 25 |
| Root | Late Autumn | ~400 - 700 | ~75 - 150 | ~20 - 50 |
Data synthesized from findings on various meadow fescue lines, representing general trends. Actual values vary significantly between plant lines. publish.csiro.aupublish.csiro.au
Advanced Analytical Methodologies for N Acetylloline Hydrochloride Quantification and Profiling
Extraction and Sample Preparation Techniques from Biological Matrices
The initial and most critical step in the analysis of N-Acetylloline Hydrochloride from biological samples is the efficient extraction of the analyte from the complex matrix. The choice of extraction technique is dictated by the nature of the biological matrix (e.g., plasma, urine, tissue), the physicochemical properties of this compound, and the sensitivity requirements of the subsequent analytical method. Common approaches include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.
For loline (B1675033) alkaloids in animal-derived samples, a common approach involves initial homogenization of the tissue followed by extraction with an organic solvent or a mixture of solvents. One established method for the extraction of loline alkaloids from biological samples involves an acid-base extraction procedure.
Liquid-Liquid Extraction (LLE): LLE is a conventional method that partitions the analyte between two immiscible liquid phases. For the extraction of alkaloids like N-Acetylloline from aqueous biological fluids such as urine or plasma, the pH of the sample is typically adjusted to a basic level to ensure the analyte is in its free base form, which is more soluble in organic solvents.
A study on the excretion of loline alkaloids in sheep utilized a method where urine and fecal samples were analyzed, indicating the successful extraction of N-acetylloline among other lolines. While the specific extraction details for urine and feces were not exhaustively described in the abstract, the detection of the compound implies a successful sample preparation protocol. For urinary volatile and semi-volatile compounds, a liquid-liquid extraction protocol using dichloromethane (B109758) in the presence of sulfuric acid and sodium sulphate has been optimized, which could be adapted for N-Acetylloline.
Solid-Phase Extraction (SPE): SPE has become a popular technique due to its high recovery, selectivity, and reduced solvent consumption compared to LLE. For polar compounds like this compound, cation-exchange SPE cartridges are often employed. The mechanism involves the retention of the positively charged analyte on the sorbent, while neutral and anionic interferences are washed away. The analyte is then eluted with a solvent mixture that disrupts the ionic interaction.
For the broader class of pyrrolizidine (B1209537) alkaloids, to which lolines belong, strong-cation-exchange SPE has been successfully used to extract these compounds and their N-oxides from honey. A similar approach could be optimized for the extraction of N-Acetylloline from biological fluids. The use of mixed-mode cationic exchange (MCX)-solid-phase extraction (SPE) cartridges has also been reported for the clean-up of pyrrolizidine alkaloids in herbal medicines, demonstrating good recoveries.
Protein Precipitation: For plasma or serum samples, protein precipitation is a rapid and simple method to remove proteins that can interfere with the analysis. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), or an acid, like trichloroacetic acid, to the sample. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte can be directly injected or further purified.
The table below summarizes various extraction techniques applicable to this compound from biological matrices, based on methodologies used for similar alkaloids.
| Extraction Technique | Biological Matrix | Key Steps | Reported Recovery/Efficiency | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Urine, Plasma | pH adjustment (alkaline), extraction with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate), evaporation, and reconstitution. | Method dependent, but generally provides clean extracts. | |
| Solid-Phase Extraction (SPE) | Urine, Serum | Sample loading onto a conditioned cation-exchange cartridge, washing to remove interferences, and elution with a suitable solvent. | Recoveries for similar alkaloids range from 70% to over 90%. | |
| Protein Precipitation | Plasma, Serum | Addition of a precipitating agent (e.g., acetonitrile, methanol), vortexing, centrifugation, and collection of the supernatant. | High throughput and simple, but may result in less clean extracts compared to LLE or SPE. |
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical separation, enabling the isolation of this compound from other sample components prior to detection. The choice of chromatographic technique depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of loline alkaloids, including N-Acetylloline, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is frequently used. Due to the polar nature of N-Acetylloline, derivatization is often necessary to increase its volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for this purpose.
Research has demonstrated the use of capillary gas chromatography for the analysis of loline alkaloids in endophyte-infected tall fescue. A study on the determination of loline alkaloids in meadow fescue also employed a gas chromatographic method. These methods, while applied to plant matrices, establish the feasibility of GC for N-Acetylloline analysis. For biological samples, after appropriate extraction and clean-up, the extracts can be derivatized and analyzed by GC-MS.
| Parameter | Typical Conditions for Loline Alkaloid Analysis | Reference |
|---|---|---|
| Column | Capillary columns such as DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | |
| Injector Temperature | 250 °C | |
| Oven Temperature Program | Initial temperature of 100-150 °C, followed by a ramp to 280-300 °C | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Derivatization | Often required to increase volatility (e.g., silylation). |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used for the analysis of polar compounds like this compound.
A study detailing the excretion of loline alkaloids in sheep implies the use of a chromatographic method, likely HPLC, for the separation and quantification of N-acetylloline in urine and faeces. For the analysis of similar alkaloids in biological fluids, reversed-phase C18 columns are frequently used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol.
| Parameter | Typical Conditions for Alkaloid Analysis | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) | |
| Flow Rate | 0.5 - 1.5 mL/min | |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | |
| Detector | UV Detector or Mass Spectrometer (MS) |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification of analytes in complex biological matrices.
A UPLC-MS/MS method has been successfully developed for the simultaneous determination of five major alkaloids in rat urine, demonstrating the power of this technique for analyzing alkaloids in biological fluids. The separation is typically achieved on a sub-2 µm reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.
| Parameter | Typical Conditions for Alkaloid Analysis | Reference |
|---|---|---|
| Column | Reversed-phase sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) | |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Column Temperature | 35 - 45 °C | |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Preparative Chromatography for Isolation
For in-depth toxicological studies or for use as an analytical standard, pure this compound is required. Preparative chromatography, particularly preparative HPLC, is the method of choice for isolating and purifying compounds from complex mixtures. The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads.
A study on the antifeedant effects of loline alkaloids involved the isolation of N-formyl loline and N-acetyl loline using preparative thin layer chromatography (pTLC) and column chromatography (CC). While not preparative HPLC, this demonstrates the feasibility of chromatographic techniques for isolating individual loline alkaloids. A more scalable approach would involve preparative HPLC with a C18 column and a suitable mobile phase, likely a mixture of acidified water and methanol or acetonitrile, to achieve the desired separation.
Spectrometric Detection and Characterization Methods
Spectrometric techniques are indispensable for the detection, quantification, and structural elucidation of this compound following chromatographic separation.
Mass Spectrometry (MS): Mass spectrometry is the most powerful and widely used detection technique in combination with chromatography for the analysis of this compound. When coupled with GC, HPLC, or UPLC, it provides high sensitivity and selectivity. For quantification, tandem mass spectrometry (MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte, which significantly reduces matrix interference and enhances sensitivity.
A study by Yi et al. (2016) developed a highly sensitive quantitative LC-MS/MS analytical method for the accurate and reproducible quantification of loline-type alkaloids, including N-acetylloline, in endophyte-infected grasses. For the analysis of pyrrolizidine alkaloids, electrospray ionization (ESI) in the positive mode is commonly used, which typically produces an abundant [M+H]+ ion. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which aids in the confirmation of the elemental composition of the analyte and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While not typically used for routine quantification in biological matrices due to its lower sensitivity compared to MS, it is invaluable for the definitive identification of isolated compounds. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of its structure. Although specific 1H and 13C NMR data for this compound were not found in the provided search results, general procedures for obtaining and interpreting NMR spectra of organic compounds are well-established.
The table below summarizes the key spectrometric data for the characterization of N-Acetylloline.
| Spectrometric Technique | Parameter | Expected/Reported Findings for N-Acetylloline | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Ionization Mode | Electrospray Ionization (ESI) in positive mode is common for alkaloids, generating [M+H]+. | |
| Precursor Ion [M+H]+ | For N-Acetylloline (C10H16N2O2), the expected m/z would be approximately 197.12. | ||
| Key Fragment Ions | Loss of the acetyl group (CH3CO), and fragmentation of the loline ring structure. | ||
| Nuclear Magnetic Resonance (NMR) | 1H NMR | Expected signals would correspond to the protons of the acetyl group, the loline ring system, and the N-CH2 group. | |
| 13C NMR | Expected signals would correspond to the carbons of the carbonyl group, the methyl group of the acetyl moiety, and the carbons of the loline ring. |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is a cornerstone in the analysis of loline alkaloids due to its exceptional sensitivity and selectivity. When coupled with chromatographic separation, it allows for the precise measurement of analytes in complex mixtures. nih.govacs.orgacs.org Tandem mass spectrometry (MS/MS) further enhances this capability by enabling the fragmentation of selected ions, which provides structural information and increases the specificity of detection. nih.govacs.orgacs.org This is particularly valuable for distinguishing between different loline analogues that may be present in a sample. acs.org The development of highly sensitive quantitative LC-MS/MS analytical methods has been a significant advancement for the accurate and reproducible quantification of loline-type alkaloids. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Historically, Gas Chromatography (GC) and GC-MS have been standard methods for the analysis of loline alkaloids. nih.govacs.orgmdpi.com These techniques are well-established for their robustness and ability to provide high-resolution separation of volatile and semi-volatile compounds. nih.gov For the analysis of loline alkaloids like N-Acetylloline, GC-MS offers reliable quantification. nih.gov However, GC-based methods can sometimes require derivatization to improve the volatility and thermal stability of the analytes. Furthermore, sample preparation for GC-MS can be more time-consuming compared to more modern techniques. acs.org
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While mass spectrometry is a powerful tool for identifying and quantifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of novel compounds and for the confirmation of the structure of known analytes. acs.org Detailed ¹H-NMR and ¹³C-NMR spectral data have been reported for various loline alkaloids, providing the foundational information needed for structural assignments. acs.org These NMR studies are crucial for confirming the identity of N-Acetylloline and for characterizing any newly discovered related alkaloids. acs.org
Quantitative Analysis and Method Validation Parameters
The validation of analytical methods is critical to ensure the reliability and accuracy of the obtained results. This involves the assessment of several key parameters, including the limits of detection and quantification, recovery, and matrix effects.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For loline alkaloids, a GC-based method has reported a limit of detection of 10 ppm and a limit of quantitation of 25 ppm. mdpi.com LC-MS/MS methods generally offer lower detection limits, contributing to their high sensitivity. acs.org
Recoveries and Matrix Effects
Recovery studies are performed to assess the efficiency of the extraction process. A high and consistent recovery is indicative of an effective sample preparation method. For the analysis of loline alkaloids, an extraction method using a mixture of isopropanol (B130326) and water has demonstrated high accuracy, with recoveries within or close to the range of 80-120%. nih.govacs.org
Matrix effects refer to the alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix. core.ac.ukeijppr.com These effects can lead to either suppression or enhancement of the analyte signal, thereby affecting the accuracy of quantification. core.ac.ukeijppr.com The evaluation of matrix effects is a crucial step in method validation for LC-MS/MS analysis. core.ac.uk In the analysis of loline alkaloids, the use of isotopically labeled internal standards, such as N-acetylloline-d₃, can help to compensate for both extraction losses and matrix effects, leading to more accurate and reliable quantitative results. acs.orgacs.org
| Parameter | Method | Value/Range | Reference |
| Recovery | LC-MS/MS (Isopropanol/Water Extraction) | 80-120% | nih.gov, acs.org |
| Precision (Coefficient of Variation) | LC-MS/MS (Isopropanol/Water Extraction) | <10% | nih.gov, acs.org |
| Limit of Detection (LOD) | Gas Chromatography (GC) | 10 ppm | mdpi.com |
| Limit of Quantification (LOQ) | Gas Chromatography (GC) | 25 ppm | mdpi.com |
Linearity, Accuracy, and Precision Assessments
The reliable quantification of this compound in various matrices, particularly in plant tissues, is fundamentally dependent on the rigorous validation of the analytical methods employed. Method validation ensures that the chosen technique provides data that is both trustworthy and reproducible. Key parameters in this validation process, as stipulated by international guidelines, include linearity, accuracy, and precision. ijper.orggavinpublishers.com Advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed for the sensitive and accurate quantification of loline-type alkaloids, including N-acetylloline. nih.gov
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a specified range. jetir.orgnpra.gov.my This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (r²) of the resulting calibration curve, with values close to 1.0 indicating excellent linearity. For instance, near-infrared spectroscopy (NIRS) methods developed for N-acetylloline have shown high coefficients of correlation, such as 0.90. mdpi.com
Accuracy refers to the closeness of the measured value to the true or accepted value. It is commonly assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. The percentage of the added analyte that is successfully measured (percent recovery) indicates the accuracy of the method. For loline alkaloids, LC-MS/MS methods have demonstrated high accuracy, with recovery values falling within or near the generally accepted range of 80-120%. nih.govresearchgate.net
Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. humanjournals.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Highly precise methods exhibit low RSD values, with a coefficient of variation below 10% being a common target for the analysis of loline alkaloids. nih.govnih.gov
The validation of these parameters ensures that the analytical method is suitable for its intended purpose, providing reliable data for research and quality control.
| Parameter | Methodology | Typical Performance Metric | Reference |
|---|---|---|---|
| Linearity | NIRS | Correlation Coefficient (r) = 0.90 | mdpi.com |
| Accuracy | LC-MS/MS | Recovery = 80-120% | nih.gov |
| Precision | LC-MS/MS | Coefficient of Variation (CV) < 10% | nih.gov |
Applications in Biosynthetic Pathway Tracing and Ecological Studies
Advanced analytical methods for this compound are pivotal in elucidating its formation in nature and its functional role within ecosystems. These applications are concentrated in two primary areas: tracing its complex biosynthetic pathway and understanding its significance in ecological interactions.
Biosynthetic Pathway Tracing
N-Acetylloline is a saturated pyrrolizidine alkaloid produced by symbiotic fungal endophytes (genera Epichloë and Neotyphodium) that live within various cool-season grasses. nih.gov Understanding how these fungi synthesize N-acetylloline is crucial for comprehending the symbiosis and potentially enhancing the beneficial traits of host grasses. Analytical chemistry is central to this endeavor.
One of the primary techniques involves administering isotopically labeled precursor compounds to fungal cultures. nih.gov Researchers can feed the endophyte with molecules like L-proline or homoserine that have been enriched with stable isotopes (e.g., ¹³C or ¹⁵N). Highly sensitive mass spectrometry techniques are then used to track these isotopic labels as they are incorporated into the final N-acetylloline molecule. This allows for the step-by-step mapping of the biochemical reactions that constitute the alkaloid's synthesis. nih.gov
Furthermore, these analytical approaches are combined with genetic studies. A specific gene cluster, termed the 'LOL' cluster, has been identified as being responsible for loline alkaloid production. wikipedia.org By using gene knockout or RNA interference techniques to silence specific genes within this cluster, scientists can observe the effect on the alkaloid profile. For example, the absence of N-acetylloline and the accumulation of a precursor molecule after a gene is silenced provides direct evidence of that gene's function in the biosynthetic pathway. wikipedia.org
Ecological Studies
The quantification of N-Acetylloline and other loline alkaloids in grass tissues is essential for ecological research, particularly in the study of plant-herbivore interactions. These alkaloids are not toxic to grazing livestock but possess significant insecticidal and insect-deterrent properties, forming a key component of the defensive mutualism between the endophyte and its host grass. nih.govwikipedia.orgresearchgate.net
Ecological studies rely on accurate measurements to establish a direct correlation between N-acetylloline concentrations and their effects on insect populations. Research has shown that elevated levels of N-acetylloline in grass tissues can deter feeding by insects like aphids and can impair insect development and fecundity. wikipedia.org The ability to precisely quantify the alkaloid allows researchers to determine the concentration thresholds required for effective anti-herbivore defense.
| Host Grass | N-Formylloline (µg/g) | N-Acetylloline (µg/g) | N-Acetylnorloline (µg/g) |
|---|---|---|---|
| Perennial Ryegrass | 129 | 0 | 0 |
| Tall Fescue | 967 | 400 | 0 |
| Meadow Fescue | 1541 | 660 | 121 |
Data adapted from a 1999 study on grass/endophyte associations, illustrating the influence of host species on alkaloid production by the same endophyte strain. researchgate.netscispace.com
Agronomic and Evolutionary Considerations
Agronomic Implications in Forage Grass Systems and Pasture Management
The presence of N-acetylloline and other loline (B1675033) alkaloids in forage grasses, such as tall fescue (Festuca arundinacea) and meadow fescue (Festuca pratensis), has profound agronomic implications. grassland.org.nz The primary benefit is the protection these compounds offer against a wide range of insect pests. wikipedia.orgnih.gov This "bioprotective" quality reduces the need for synthetic pesticides, offering a more sustainable approach to pasture management. researchgate.net For instance, forage species containing loline alkaloids have demonstrated resistance to significant pasture pests like the Argentine stem weevil, grass grub, and root aphid. nih.gov
A key agronomic advantage of loline alkaloids, including N-acetylloline, is their selective bioactivity. Unlike other classes of endophyte-produced alkaloids, such as ergot alkaloids and lolitrem B which can cause toxicosis in grazing livestock, lolines are not associated with adverse health effects in mammals. grassland.org.nzscispace.comoup.com This allows for the development of forage systems that are both pest-resistant and safe for cattle, sheep, and other grazing animals.
The concentration and specific types of loline alkaloids produced can vary significantly depending on the combination of the host grass species and the particular strain of the Epichloë endophyte. nih.govresearchgate.netnzpps.org This variability has direct consequences for pasture management, as the level of insect protection can differ. Research has shown that the concentration of lolines can be influenced by environmental factors and management practices, such as nitrogen fertilization, which can sometimes increase alkaloid levels. vt.edu Therefore, understanding the specific grass-endophyte symbiosis is crucial for predicting and managing the level of pest resistance in a pasture.
The distribution of N-acetylloline and other lolines within the plant is also agronomically important. Concentrations are often highest in the seeds and reproductive tillers, which helps protect the plant's reproductive potential from seed-feeding insects. nih.govvt.edu In vegetative tissues, the alkaloids are translocated throughout the above-ground parts of the plant, providing systemic protection. nih.gov
Below is an interactive data table summarizing the effects of different endophyte strains on the production of various loline alkaloids in different host grasses.
Strategies for Modulating Loline Alkaloid Profiles in Symbiotic Associations
Given the agronomic benefits of loline alkaloids, significant research has focused on strategies to modulate their profiles in grass-endophyte associations to enhance pest resistance. These strategies primarily revolve around the selection and introduction of specific endophyte strains into desired grass cultivars.
One of the most effective strategies is the creation of novel symbiotic associations. nau.edu This involves isolating beneficial Epichloë endophytes that are known to produce high concentrations of desirable loline alkaloids like N-acetylloline, and then artificially inoculating them into elite cultivars of forage grasses that may lack an endophyte or harbor one with an undesirable alkaloid profile (e.g., high in ergot alkaloids). grassland.org.nzresearchgate.net This approach allows for the combination of superior host plant genetics with beneficial fungal symbionts.
The genetic diversity of Epichloë endophytes is a key resource for this modulation. Different strains and species of endophytes possess different gene clusters (LOL genes) responsible for loline alkaloid biosynthesis, leading to varied alkaloid profiles. nih.govplos.org For example, some endophytes may produce high levels of N-formylloline and N-acetylloline, while others may produce different ratios or types of lolines. scispace.comresearchgate.net By screening and selecting endophytes with specific LOL gene combinations, it is possible to tailor the alkaloid profile for targeted pest resistance.
Genetic modification of the endophytic fungi represents a more direct approach to altering loline alkaloid production. usda.gov Research has identified many of the genes within the LOL cluster that are required for the biosynthesis of various loline derivatives. plos.orgnih.gov By eliminating, replacing, or adding specific genes, it is possible to alter the spectrum of lolines produced in a controlled manner. usda.gov For instance, knocking out genes responsible for later steps in the biosynthetic pathway could lead to the accumulation of specific intermediates. plos.org
It has also been discovered that the host plant itself can play a role in the final loline profile. For example, the conversion of some loline precursors to N-acetylloline may be catalyzed by a plant-derived acetyltransferase, not a fungal enzyme. plos.orgresearchgate.net This indicates that the selection of the host grass genotype is also a critical component in modulating the final alkaloid composition. grassland.org.nz
Evolutionary Dynamics of Loline Alkaloid Production and Symbiosis
The production of N-acetylloline and other loline alkaloids is a product of a long and complex co-evolutionary history between Epichloë fungi and their host grasses. nih.govencyclopedia.pub This mutualistic relationship, where the fungus provides protection in exchange for nutrients and a mode of transmission, has been shaped by selective pressures over millions of years. nih.gov
The genetic basis for loline production lies in a cluster of genes known as the LOL cluster. nih.govnih.gov The evolution of this gene cluster is a dynamic process. Comparisons of LOL clusters across different Epichloë species suggest a model of evolution where the trait of loline production may have been lost in some fungal lineages over time. nih.gov This indicates that while the ancestral capability to produce lolines might have been more widespread, its maintenance is likely driven by the ecological benefits it provides in specific grass-host environments.
Interspecific hybridization is another significant force in the evolution of Epichloë endophytes and their alkaloid profiles. nih.govencyclopedia.pub Many of the asexually transmitted Neotyphodium species (the former genus for asexual Epichloë) are actually hybrids of different sexual Epichloë species. encyclopedia.pub This hybridization can lead to the "pyramiding" of alkaloid gene loci, resulting in novel combinations of protective compounds and potentially enhanced fitness for the symbiotic association. nih.gov
The co-evolution of the grass-endophyte relationship is evident in the specificity of these interactions. nih.govnih.gov Phylogenetic studies have shown that the evolutionary histories of some Epichloë species and their host grasses appear to mirror each other, suggesting co-divergence. encyclopedia.pub This long-term association has allowed for the fine-tuning of the symbiotic relationship, including the regulation of alkaloid production. The fungus and plant have evolved mechanisms to communicate and coordinate their growth and metabolism. nih.gov
The regulation of loline alkaloid biosynthesis itself shows evolutionary adaptation. In some highly evolved, purely vertically transmitted (via seed) asexual endophytes, loline production appears to be primarily controlled by the availability of precursor substrates provided by the plant. nih.gov In contrast, in sexual Epichloë species that can also be transmitted horizontally (infecting new plants), the expression of the LOL genes is more tightly regulated by the fungus. nih.gov This suggests different evolutionary strategies for managing the metabolic cost of producing these protective compounds.
Future Research Directions and Emerging Paradigms in N-Acetylloline Hydrochloride Studies
The study of N-acetylloline and other loline alkaloids is a dynamic field with several promising avenues for future research. A key area of focus will be the continued exploration and characterization of the vast genetic diversity of Epichloë endophytes. Identifying new strains with unique loline profiles could provide novel solutions for pest management in a wider range of forage and turf grass species.
Advances in genomics and molecular biology will continue to refine our understanding of the loline biosynthetic pathway. plos.orgusda.gov Future research will likely focus on elucidating the precise function of each gene in the LOL cluster and identifying the regulatory networks that control their expression. This knowledge is fundamental for the targeted genetic engineering of endophytes to produce specific loline alkaloids at desired levels. The role of the host plant in modifying the final alkaloid profile, such as the production of N-acetylloline, is an emerging paradigm that warrants further investigation. plos.orgresearchgate.net Identifying the specific plant enzymes involved could open up new avenues for breeding host grasses that enhance the production of the most effective insecticidal compounds.
Another important research direction is understanding the broader ecological roles of loline alkaloids beyond insect deterrence. While there is some suggestion that lolines may contribute to drought tolerance or allelopathy (inhibiting the growth of competing plants), these effects have not been definitively substantiated under natural conditions and require more rigorous investigation. wikipedia.orgnih.gov
Finally, there is a need to better understand how agronomic practices and environmental conditions interact to influence loline alkaloid production in pastures. Research into how factors like soil fertility, grazing management, and climate change affect the grass-endophyte symbiosis and subsequent loline concentrations will be crucial for developing resilient and sustainable forage systems. vt.edu This includes assessing the relative insecticidal activities of different loline compounds to better inform the goals of breeding and genetic modification programs. usda.gov
Q & A
Q. What are the primary natural sources and structural characteristics of N-Acetylloline Hydrochloride?
this compound is a loline alkaloid derivative isolated from Lolium cuneatum (Poaceae family). Its core structure includes a pyrrolizidine framework with an acetylated amine group. Key physical properties include optical rotation values (e.g., [α]²⁰D +21.6 in methanol) and derivatives like N-Methylloline ([α]³¹D +9.31), which inform stereochemical and conformational studies. Natural extraction protocols typically involve solvent partitioning and chromatography, with structural validation via NMR and mass spectrometry .
Q. Which analytical methods are recommended for characterizing this compound purity and stability?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Stability Testing : Conduct accelerated degradation studies under varied pH (2–12), temperature (4–40°C), and light exposure. Monitor decomposition products using LC-MS .
Q. How can researchers optimize extraction protocols for this compound from plant material?
- Solvent Selection : Use polar solvents (e.g., methanol or ethanol) for initial extraction, followed by acid-base partitioning to isolate alkaloids.
- Purification : Employ column chromatography (silica gel or ion-exchange resins) with gradient elution. Validate yield and purity at each step via TLC or HPLC .
Advanced Research Questions
Q. What experimental strategies are effective for studying this compound’s bioactivity in neurological systems?
- In Vitro Models : Use neuronal cell lines (e.g., SH-SY5Y) to assess acetylcholinesterase inhibition or receptor binding (e.g., nicotinic receptors) via fluorometric assays.
- In Vivo Models : Employ rodent behavioral tests (e.g., Morris water maze) to evaluate cognitive effects. Pair with pharmacokinetic studies (plasma/tissue LC-MS) to correlate exposure with efficacy .
Q. How should researchers address contradictions in pharmacological data for this compound?
- Data Validation : Replicate experiments across multiple models (e.g., cell-free vs. cell-based assays) to confirm target engagement.
- Purity Verification : Cross-check compound integrity using orthogonal methods (e.g., NMR vs. X-ray crystallography) to rule out batch variability .
Q. What methodologies are suitable for investigating the compound’s stability under physiological conditions?
- Simulated Biological Fluids : Incubate this compound in buffers mimicking gastric (pH 1.2) and plasma (pH 7.4) environments. Quantify degradation via LC-MS/MS.
- Metabolite Profiling : Use hepatocyte or microsomal assays to identify phase I/II metabolites. Structural elucidation via tandem MS/MS fragmentation .
Q. How can computational tools enhance the understanding of this compound’s mechanism of action?
- Molecular Docking : Model interactions with putative targets (e.g., neurotransmitter transporters) using software like AutoDock Vina. Validate predictions with mutagenesis studies.
- QSAR Analysis : Develop quantitative structure-activity relationship models to predict modifications for enhanced potency or reduced toxicity .
Methodological Considerations
- Statistical Rigor : For in vivo studies, use ANOVA with post-hoc tests (e.g., Tukey’s) and power analysis to determine sample size. Report effect sizes and confidence intervals .
- Safety Protocols : Handle this compound in fume hoods with PPE (gloves, lab coats) to avoid dermal/ocular exposure. Store in airtight containers at -20°C to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
